N-Hydroxy-L-glutamic acid

glutamate racemase inhibition enantioselective biocatalysis bacterial cell wall biosynthesis

N-Hydroxy-L-glutamic acid (CAS 13782-56-4) is an N-hydroxylated glutamic acid derivative with the IUPAC designation (2S)-2-(hydroxyamino)pentanedioic acid. The compound features a hydroxyamino group at the α‑carbon in place of the primary amine of L-glutamic acid, yielding a molecular formula C₅H₉NO₅ and a monoisotopic mass of 163.048 g/mol.

Molecular Formula C5H9NO5
Molecular Weight 163.13 g/mol
CAS No. 13782-56-4
Cat. No. B13148460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxy-L-glutamic acid
CAS13782-56-4
Molecular FormulaC5H9NO5
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC(CC(=O)O)C(C(=O)O)NO
InChIInChI=1S/C5H9NO5/c7-4(8)2-1-3(6-11)5(9)10/h3,6,11H,1-2H2,(H,7,8)(H,9,10)/t3-/m0/s1
InChIKeyNNIVFXCKHNRSRL-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hydroxy-L-glutamic Acid (CAS 13782-56-4): Core Physicochemical & Structural Definition for Informed Procurement


N-Hydroxy-L-glutamic acid (CAS 13782-56-4) is an N-hydroxylated glutamic acid derivative with the IUPAC designation (2S)-2-(hydroxyamino)pentanedioic acid [1]. The compound features a hydroxyamino group at the α‑carbon in place of the primary amine of L-glutamic acid, yielding a molecular formula C₅H₉NO₅ and a monoisotopic mass of 163.048 g/mol [1]. This single-atom modification markedly alters hydrogen‑bond donor/acceptor capacity, topological polar surface area, and lipophilicity relative to the parent amino acid, thereby creating a distinct physicochemical profile that cannot be replicated by generic glutamic acid analogs [1].

N-hydroxylated L-glutamic acid with altered H-bond profile relative to glutamic acid
Enantiomer-specific interaction for racemase inhibitor and enantioselectivity studies
Distinct polarity supports binding-site polar contact mapping without altering carbon skeleton

Why N-Hydroxy-L-glutamic Acid Cannot Be Substituted by Generic Glutamic Acid Analogs


Despite sharing a pentanedioic acid backbone with common glutamic acid analogs, N-hydroxy-L-glutamic acid exhibits enantiomer‑specific biological behavior and altered hydrogen‑bonding architecture that preclude simple interchange [1][2]. The D‑enantiomer of N‑hydroxyglutamate acts as a competitive inhibitor of glutamate racemase (Ki = 56 µM), whereas the L‑enantiomer is a weak substrate with a catalytic efficiency (kcat/KM) of only 30 M⁻¹ s⁻¹—a >100‑fold functional penalty [1]. Furthermore, the N‑hydroxy substituent adds one extra hydrogen‑bond donor and acceptor compared with L‑glutamic acid, raising the topological polar surface area by 6.4% (107 Ų vs. 100.6 Ų) and lowering logP (−3.5 vs. −3.35) [2]. These quantified differences demand compound‑specific qualification rather than class‑based substitution.

Enantiomer mismatch
L-enantiomer may not replicate D-enantiomer inhibitory profile at glutamate racemase; direct interchange may shift assay outcome.
Hydrogen-bond architecture
Extra H-bond donor/acceptor compared with glutamic acid alters molecular recognition; generic analog substitution may fail to reproduce binding patterns.
Functional profile divergence
May not engage glutamate decarboxylase active site like γ-hydroxamate analogs, requiring compound-specific validation for GAD-related workflows.

Quantitative Differentiation Evidence for N-Hydroxy-L-glutamic Acid Against Closest Analogs


Enantioselective Glutamate Racemase Inhibition: D- Versus L-N-Hydroxyglutamate

In a direct competitive inhibition assay against glutamate racemase, D‑N‑hydroxyglutamate exhibits a Ki of 56 µM and serves as an alternate substrate (KM = 57 µM, kcat/KM = 3.2 × 10³ M⁻¹ s⁻¹) [1]. In stark contrast, L‑N‑hydroxyglutamate (the target compound) acts as a weak inhibitor with a catalytic efficiency 107‑fold lower (kcat/KM = 30 M⁻¹ s⁻¹) [1].

Enantioselective inhibition
Head-to-head
L-enantiomer kcat/KM = 30 M⁻¹s⁻¹ vs D-enantiomer Ki = 56 µM; >100-fold lower catalytic efficiency
L-enantiomer as negative control for enantioselectivity studies
Enzyme-coupled assay, purified racemase
glutamate racemase inhibition enantioselective biocatalysis bacterial cell wall biosynthesis

Physicochemical Differentiation: Hydrogen‑Bond Capacity vs. L-Glutamic Acid

N‑Hydroxy‑L-glutamic acid possesses four hydrogen‑bond donors and six acceptors, compared with three donors and five acceptors for L‑glutamic acid [1][2]. This modification increases the topological polar surface area (TPSA) from 100.62 Ų to 107 Ų (+6.4%) and reduces XLogP3 from −3.35 to −3.5, indicative of higher polarity and lower membrane permeability [1][2].

H-bond & polarity shift
Head-to-head
HBD +1, HBA +1, TPSA +6.4%, XLogP3 −0.15 vs L-glutamic acid
Expanded polar contact probe capability
Computed molecular descriptors
hydrogen-bond donor/acceptor profile topological polar surface area (TPSA) ligand–protein interaction modeling

Functional Selectivity in Glutamate Decarboxylase Inhibition: N‑Hydroxy vs. γ‑Hydroxamate

L‑Glutamic acid γ‑hydroxamate (hydroxamate at the γ‑carboxyl group) is a potent competitive inhibitor of glutamate decarboxylase (GAD) [1]. Because the N‑hydroxy‑L-glutamic acid scaffold places the hydroxylamine on the α‑amino group rather than the γ‑carboxyl, it lacks the pharmacophore necessary for GAD active‑site binding, thereby avoiding GAD inhibition and associated GABAergic perturbation [1].

Functional orthogonality (GAD)
Cross-study comparable
No GAD inhibition expected; γ-hydroxamate is reported GAD inhibitor
Preserves GABAergic pathway integrity in metabolic studies
Mouse brain GAD assay
glutamate decarboxylase (GAD) GABAergic neurotransmission hydroxamate positional isomerism

Chemoinformatic Annotation and Entity Resolution via ChEBI

N‑Hydroxy‑L-glutamic acid is uniquely identified in the ChEBI ontology as CHEBI:167874, with the exact synonym (2S)-2-(hydroxyamino)pentanedioic acid [1]. This machine‑readable annotation ensures unambiguous entity resolution across bioinformatics workflows, differentiating it from the D‑enantiomer (CHEBI not assigned) and from positional isomers such as 4‑hydroxy‑L-glutamic acid (CHEBI:17712) [1].

ChEBI entity resolution
Supporting evidence
CHEBI:167874, distinct from D-enantiomer and 4-hydroxy isomer
Unambiguous procurement and bioinformatics identification
Database cross-reference (ChEBI)
chemical entity identification database cross-referencing procurement specification

Optimal Application Scenarios for N-Hydroxy-L-glutamic Acid Based on Quantitative Evidence


Enantioselective Negative Control in Glutamate Racemase Studies

When characterizing inhibitors of bacterial glutamate racemase (e.g., MurI from E. coli) for antimicrobial drug discovery, N‑hydroxy‑L-glutamic acid serves as the matched L‑enantiomer control for D‑N‑hydroxyglutamate (Ki = 56 µM). The L‑isomer’s >100‑fold lower catalytic efficiency (kcat/KM = 30 M⁻¹ s⁻¹) confirms that observed inhibition is enantioselective, satisfying reviewer requirements for rigorous stereochemical controls .

Hydrogen‑Bonding Probe for Glutamate‑Binding Enzyme Active Sites

N‑Hydroxy‑L-glutamic acid supplies one additional hydrogen‑bond donor and acceptor compared with L‑glutamic acid (4 vs. 3 HBD; 6 vs. 5 HBA), accompanied by a 6.4% increase in TPSA . These features enable researchers to probe the tolerance of glutamate‑binding pockets (e.g., glutamate receptors, amino acid transporters) for extra polar contacts, aiding pharmacophore model refinement without altering the carbon skeleton .

Glutamate Decarboxylase‑Silent Tool for Metabolic Flux Studies

Unlike L‑glutamic acid γ‑hydroxamate, which potently inhibits glutamate decarboxylase (GAD) and thereby shuts off GABA production, N‑hydroxy‑L-glutamic acid is predicted to be inert toward GAD due to α‑N rather than γ‑carboxyl hydroxylation . This orthogonality makes it a preferred chemical probe for metabolic tracing experiments where GABAergic pathway integrity must be preserved .

Digital Procurement and Bioinformatics Integration

The unambiguous ChEBI identifier (CHEBI:167874) allows automated ordering systems, laboratory information management systems (LIMS), and computational docking pipelines to distinguish N‑hydroxy‑L-glutamic acid from its D‑enantiomer and positional isomers . This entity resolution minimizes mis‑shipment risk and ensures data reproducibility in high‑throughput screening campaigns .

Application
Selection Property
Validation Focus
Racemase enantioselectivity control
L-enantiomer negative control for D-inhibitor studies
Enantioselective inhibition confirmation
Binding-site polar contact mapping
Extra H-bond donor/acceptor vs glutamic acid
Pharmacophore model refinement without carbon-skeleton change
Metabolic flux studies preserving GABA pathway
Functional orthogonality to glutamate decarboxylase
Endogenous GABA synthesis integrity
Bioinformatics and procurement workflows
Unique ChEBI identifier (CHEBI:167874)
Entity resolution and traceability
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